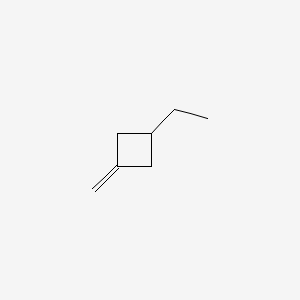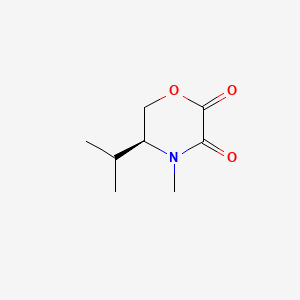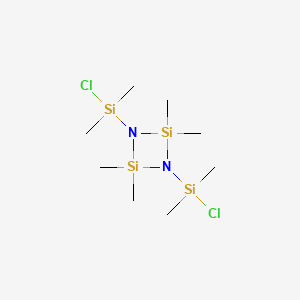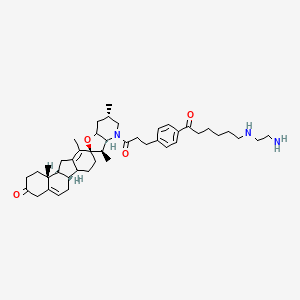
3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is a complex organic compound with the molecular formula C44H63N3O4 and a molecular weight of 697.99 g/mol . This compound is known for its bioactive properties and is categorized under enzyme inhibitors, hormones, steroids, and derivatives . It has significant applications in pharmaceutical toxicology and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts . The compound is typically synthesized in a controlled laboratory environment to ensure purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using advanced chemical engineering techniques to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves its interaction with specific molecular targets and pathways. It demonstrates teratogenic properties and has been shown to reverse the effects of oncogenic mutations in the Smoothened and Patched pathways . The compound inhibits the expression of β-Galactosidase in p2Ptch-1 cells, demonstrating its potency in cellular inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopamine: A naturally occurring steroidal alkaloid with similar bioactive properties.
KAAD-Cyclopamine: A derivative of cyclopamine with 10-20 fold higher potency in inhibition of β-Galactosidase expression.
Uniqueness
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is unique due to its enhanced potency and stability compared to its analogs. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound in research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C44H63N3O4 |
|---|---|
Poids moléculaire |
698.0 g/mol |
Nom IUPAC |
(3'R,3'aS,6'S,6aS,6bS,9R,11aS,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one |
InChI |
InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1 |
Clé InChI |
UEXHYPKVOFBABD-MMBLKLCGSA-N |
SMILES isomérique |
C[C@H]1CC2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
SMILES canonique |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
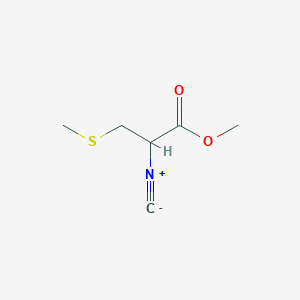

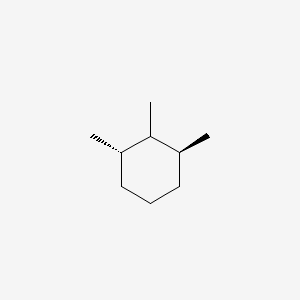
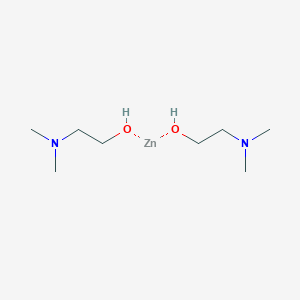
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
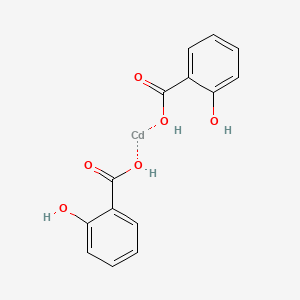
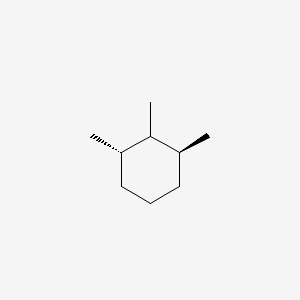
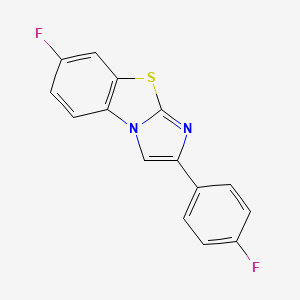
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
